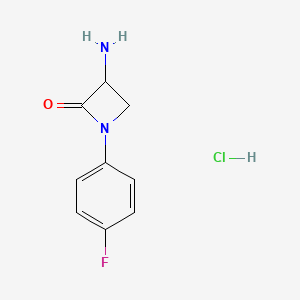

3-Amino-1-(4-fluorophenyl)azetidin-2-one hydrochloride

概要

説明

3-Amino-1-(4-fluorophenyl)azetidin-2-one hydrochloride is a chemical compound with the molecular formula C9H10ClFN2O. It is a member of the azetidine family, which is known for its four-membered ring structure.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-fluorophenyl)azetidin-2-one hydrochloride typically involves the reaction of 4-fluoroaniline with a suitable azetidinone precursor. One common method includes the use of ethyl 4,4,4-trifluoroacetoacetate, which reacts with a primary amine in the presence of acetic acid to form an enamine. This enamine is then reduced with sodium borohydride to yield the corresponding azetidinone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反応の分析

Oxidation Reactions

The primary amino group at the C3 position undergoes oxidation under controlled conditions. For example:

-

Oxidation to nitroso derivatives : Treatment with hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaClO) in aqueous ethanol yields nitroso intermediates, which are precursors for further functionalization .

-

Full oxidation to nitro derivatives : Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media convert the amine to a nitro group .

Acylation and Alkylation

The amino group acts as a nucleophile in reactions with acylating or alkylating agents:

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Acylation | Acetyl chloride (AcCl) in pyridine | N-Acetyl derivative | |

| Alkylation | Methyl iodide (CH₃I), K₂CO₃ | N-Methylated azetidinone |

These reactions retain the β-lactam ring integrity while modifying the amino group’s electronic properties .

Ring-Opening Reactions

The strained azetidinone ring undergoes hydrolysis or nucleophilic attack:

-

Acidic hydrolysis : Concentrated HCl at reflux cleaves the β-lactam ring, producing a linear carboxylic acid derivative .

-

Nucleophilic ring opening : Sodium azide (NaN₃) in DMF substitutes the lactam oxygen with an azide group, forming 3-amino-4-azido intermediates .

Electrophilic Aromatic Substitution

The 4-fluorophenyl group participates in regioselective reactions:

-

Nitration : Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C introduce nitro groups predominantly at the meta position due to fluorine’s electron-withdrawing effect .

-

Halogenation : Bromine (Br₂) in acetic acid yields para-bromo derivatives .

Reduction Reactions

-

Fluorophenyl group reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a cyclohexyl group.

-

Amino group reduction : While uncommon, borane (BH₃) reduces the amine to a secondary alcohol under inert conditions .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

| Reaction | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | |

| Buchwald–Hartwig amination | Pd₂(dba)₃, Xantphos | N-Aryl azetidinones |

These reactions enable modular derivatization for pharmaceutical applications .

Deprotection and Functionalization

-

Hydrochloride salt deprotection : Neutralization with NaHCO₃ liberates the free base, enhancing solubility in organic solvents .

-

Phthalimido intermediate cleavage : Hydrazine hydrate (NH₂NH₂·H₂O) removes phthaloyl protecting groups, regenerating the primary amine .

Photochemical Reactions

UV irradiation in methanol induces ring contraction, forming aziridine derivatives via Norrish-type pathways, though yields are moderate (30–40%) .

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit:

-

Anticancer activity : Cisplatin analogs with modified fluorophenyl groups show IC₅₀ values < 10 µM in MCF-7 breast cancer cells .

-

Antibacterial effects : N-Acylated derivatives inhibit Staphylococcus aureus growth (MIC: 8–16 µg/mL) .

This compound’s versatility in chemical reactions underscores its utility in medicinal chemistry and material science. Strategic functionalization of its amino group, β-lactam ring, and fluorophenyl substituent enables tailored synthesis of bioactive molecules.

科学的研究の応用

Chemistry

3-Amino-1-(4-fluorophenyl)azetidin-2-one hydrochloride serves as a crucial building block in organic synthesis. Its azetidine structure facilitates the development of complex organic molecules, making it valuable in the creation of derivatives for further research.

The compound has been extensively studied for its biological activities , including:

- Anticancer Properties : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, particularly breast cancer (MCF-7). For instance, synthesized derivatives demonstrated inhibition percentages ranging from 89.84% to 94.76% at varying concentrations .

- Antimicrobial Activity : The compound has shown promising results against both gram-positive and gram-negative bacterial strains, with specific derivatives exhibiting strong antibacterial properties due to the presence of electron-withdrawing groups (EWGs) at strategic positions on the molecule .

- Antioxidant Potential : Various studies highlight the antioxidant capabilities of this compound, suggesting its role in reducing oxidative stress in biological systems .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its ability to modulate enzyme activities makes it a candidate for developing new catalysts and materials in industrial processes.

Case Study 1: Anticancer Activity

In a study evaluating various synthesized azetidinone derivatives, compounds AZ-5, AZ-9, AZ-10, AZ-14, and AZ-19 were highlighted for their high efficacy against MCF-7 cells. The study utilized the MTT assay to assess cell viability at different concentrations (0.1 μM to 2 μM), confirming significant cytotoxicity compared to standard treatments like doxorubicin .

| Compound | Concentration (μM) | % Inhibition |

|---|---|---|

| AZ-5 | 0.1 | 93.28% |

| AZ-9 | 0.5 | 90.56% |

| AZ-10 | 1 | 93.14% |

| AZ-14 | 2 | 89.84% |

| AZ-19 | - | 94.76% |

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of synthesized compounds derived from azetidinones demonstrated effective inhibition against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus epidermidis. Compounds with specific substitutions showed enhanced activity compared to traditional antibiotics .

作用機序

The mechanism of action of 3-Amino-1-(4-fluorophenyl)azetidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. The fluorophenyl group enhances its binding affinity and specificity .

類似化合物との比較

Similar Compounds

- 3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride

- 3-Amino-1-(4-chlorophenyl)azetidin-2-one hydrochloride

- 3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride

Uniqueness

3-Amino-1-(4-fluorophenyl)azetidin-2-one hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to its analogs .

生物活性

3-Amino-1-(4-fluorophenyl)azetidin-2-one hydrochloride is a synthetic compound with a unique azetidine structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the chemical formula and a molecular weight of approximately 216.64 g/mol. Its structure includes an amino group and a fluorophenyl substituent, which enhances its biological activity and reactivity in various chemical processes.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The azetidine ring allows it to fit into active sites, potentially inhibiting enzymatic activity or modulating receptor functions. The fluorophenyl group increases binding affinity, enhancing the compound's specificity towards biological targets.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antibacterial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : The compound may inhibit cancer cell proliferation through mechanisms involving receptor modulation and enzyme inhibition .

- Cholesterol Absorption Inhibition : Some studies indicate its potential role in modulating cholesterol absorption, which could be beneficial in managing cardiovascular diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-Amino-1-(4-fluorophenyl)azetidin-2-one | Azetidine | Antibacterial, Anticancer |

| 3-Aminoazetidine | Azetidine | Antibacterial |

| 1-(3-Fluorophenyl)azetidin-2-one | Azetidine | Potential bronchodilator |

| 4-Fluoroaniline | Aniline | Anticancer |

The presence of the fluorine atom in the phenyl ring enhances lipophilicity and may influence pharmacokinetic properties, making it particularly interesting for drug development .

Case Studies and Research Findings

Several studies have highlighted the biological activity of azetidine derivatives:

- Antimicrobial Studies : Research has demonstrated that azetidine derivatives exhibit significant antimicrobial properties against various pathogens. For instance, compounds structurally related to this compound have shown effective inhibition against Gram-positive and Gram-negative bacteria .

- Cancer Cell Line Studies : In vitro studies involving cancer cell lines have reported that similar azetidine compounds can induce apoptosis and inhibit cell growth, suggesting their potential as anticancer agents .

- Cholesterol Modulation : Preliminary findings indicate that certain azetidine derivatives can inhibit cholesterol absorption in cellular models, pointing towards their utility in cardiovascular disease management.

特性

IUPAC Name |

3-amino-1-(4-fluorophenyl)azetidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O.ClH/c10-6-1-3-7(4-2-6)12-5-8(11)9(12)13;/h1-4,8H,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJGLXYIFQAUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1C2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。